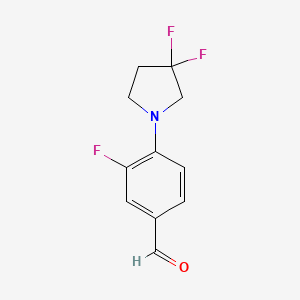

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde

Description

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde is a fluorinated aromatic aldehyde featuring a pyrrolidine ring substituted with two fluorine atoms at the 3,3-positions. This compound is structurally characterized by:

- A benzaldehyde core substituted with fluorine at the 3-position.

- A 3,3-difluoropyrrolidine moiety attached at the 4-position of the aromatic ring.

The presence of fluorine atoms and the aldehyde group confers unique physicochemical properties, including enhanced metabolic stability (due to fluorine’s electronegativity and resistance to oxidative metabolism) and reactivity for further derivatization (e.g., via Schiff base formation). This compound is of interest in medicinal chemistry, particularly in the development of protease inhibitors or kinase-targeting drugs, where fluorine substitution is leveraged to optimize pharmacokinetics and binding affinity .

Properties

IUPAC Name |

4-(3,3-difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c12-9-5-8(6-16)1-2-10(9)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQAWFNSUAXSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde typically involves multiple steps, including the introduction of fluorine atoms and the formation of the pyrrolidine ring. The synthetic routes and reaction conditions can vary, but common methods include:

Fluorination Reactions: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Formation of Pyrrolidine Ring: Cyclization reactions to form the pyrrolidine ring, often using amines and aldehydes under acidic or basic conditions.

Aldehyde Formation: Oxidation of primary alcohols or reduction of carboxylic acids to form the aldehyde group.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms and pyrrolidine ring can participate in nucleophilic substitution reactions, often using reagents such as sodium hydride or potassium tert-butoxide.

Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde involves its interaction with molecular targets and pathways. The compound’s fluorine atoms and pyrrolidine ring contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of difluoropyrrolidine-substituted aromatic aldehydes . Key analogues and their distinguishing features are summarized below:

Key Comparisons

Electrophilicity and Reactivity: The aldehyde group in this compound enables nucleophilic additions (e.g., forming hydrazones or imines), similar to other benzaldehyde derivatives. However, the 3-fluoro substituent reduces electron density on the aromatic ring compared to nitro-substituted analogues (e.g., 4-nitrobenzaldehyde derivatives), modulating its reactivity .

Metabolic Stability: Fluorine substitution at the 3,3-positions of the pyrrolidine ring in the target compound likely reduces oxidative metabolism, as seen in related fluorinated drugs (e.g., CP-93,393, where fluorine substitution minimizes aromatic hydroxylation) . Comparatively, non-fluorinated pyrrolidine analogues (e.g., 2-pyrrolidin-1-ylbenzaldehyde) are more susceptible to CYP450-mediated oxidation, leading to shorter half-lives .

Solubility and Bioavailability :

- The aldehyde group in this compound confers moderate lipophilicity (clogP ~2.5 estimated), similar to nitro-substituted derivatives. However, carboxylic acid analogues (e.g., 2-(3,3-difluoropyrrolidin-1-yl)benzoic acid) exhibit higher aqueous solubility due to ionization at physiological pH .

Synthesis typically involves Buchwald-Hartwig amination or nucleophilic aromatic substitution to install the difluoropyrrolidine moiety .

Biological Activity

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde (CAS No. 1627693-22-4) is a fluorinated compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring and multiple fluorine substitutions, suggests potential biological activity, particularly in enzyme interactions and therapeutic applications.

The compound's molecular formula is with a molecular weight of 229.20 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atoms and the pyrrolidine ring contribute to its binding affinity for various enzymes and receptors, modulating biochemical pathways that can lead to therapeutic effects.

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

- Enzyme Inhibition : It has been investigated as a potential inhibitor for phosphodiesterase (PDE) enzymes, which are crucial in regulating cyclic nucleotide levels in cells. PDE inhibitors are known to have implications in treating conditions such as depression and asthma .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may show cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Research Findings

Recent studies have explored the biological effects of this compound through various experimental approaches:

- In Vitro Studies : The compound was tested against different cancer cell lines. For instance, it demonstrated significant cytotoxicity in A549 non-small cell lung cancer cells with an IC50 comparable to known chemotherapeutics .

- In Vivo Studies : Animal models have been utilized to assess the pharmacological effects of this compound. For example, it was evaluated for its ability to modulate inflammatory responses and showed promising results in reducing eosinophil activity in asthma models .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the importance of this compound in drug discovery:

- Case Study 1 : A study focused on the synthesis and evaluation of fluoro-substituted benzaldehyde derivatives found that compounds similar to this compound exhibited selective inhibition against PDE4 enzymes, suggesting their potential use in treating neuropsychological disorders .

- Case Study 2 : Research on the anti-inflammatory properties revealed that derivatives could significantly reduce inflammation markers in animal models, indicating their therapeutic potential in respiratory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.